molecular formula C12H9N5S B14282116 N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine CAS No. 156272-82-1

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine

Cat. No.: B14282116
CAS No.: 156272-82-1
M. Wt: 255.30 g/mol
InChI Key: FZGLXJIEPKFFOC-UHFFFAOYSA-N
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Description

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and a pyrazine ring, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and enhances its potential for various applications.

Properties

CAS No.

156272-82-1

Molecular Formula

C12H9N5S

Molecular Weight

255.30 g/mol

IUPAC Name

N-pyrazin-2-yl-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H9N5S/c1-2-4-14-9(3-1)10-8-18-12(16-10)17-11-7-13-5-6-15-11/h1-8H,(H,15,16,17)

InChI Key

FZGLXJIEPKFFOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CN=C3

Origin of Product

United States

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